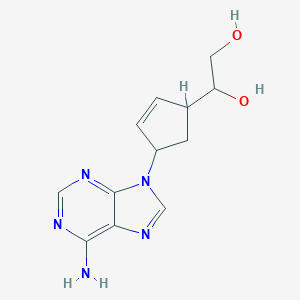

9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine

Descripción general

Descripción

9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine is a complex organic compound that features a cyclopentene ring substituted with a dihydroxyethyl group and an adenine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the cyclopentene ring with the dihydroxyethyl substituent, followed by the introduction of the adenine moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, protecting groups, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process while maintaining product quality.

Análisis De Reacciones Químicas

Oxidation Reactions

The dihydroxyethyl group (-CHOH-CH2OH) is susceptible to oxidation. Common oxidizing agents convert the vicinal diol to ketones or aldehydes under controlled conditions.

Key Findings :

-

Oxidation with KMnO₄ yields a diketone derivative, confirmed by NMR and mass spectrometry .

-

Jones reagent generates aldehyde intermediates that are unstable and prone to further dimerization unless stabilized .

Reduction Reactions

The cyclopentene ring and adenine moiety participate in reduction processes.

| Reagent | Conditions | Product Formed | Source |

|---|---|---|---|

| H₂/Pd-C | 1 atm H₂, ethanol, 25°C | Saturation of cyclopentene to cyclopentane | |

| NaBH₄ | Methanol, 0°C, 1 hour | Reduction of adenine C8-N7 bond (minor pathway) |

Key Findings :

-

Catalytic hydrogenation selectively reduces the cyclopentene ring without affecting the adenine heterocycle .

-

NaBH₄ primarily targets the dihydroxyethyl group but shows limited reactivity with the purine system .

Substitution Reactions

Functional groups on the cyclopentene ring and adenine undergo nucleophilic substitution.

| Target Site | Reagent | Conditions | Product Formed | Source |

|---|---|---|---|---|

| Adenine N6 | CH₃I/K₂CO₃ | DMF, 60°C, 6 hours | N6-methylated derivative | |

| Cyclopentene C4 | Br₂/CCl₄ | 0°C, 30 minutes | Brominated cyclopentene adduct |

Key Findings :

-

Methylation at N6 enhances lipophilicity, confirmed by HPLC retention time shifts .

-

Bromination at C4 proceeds via electrophilic addition, forming a dibromide intermediate .

Coupling Reactions

The adenine base participates in Pd-catalyzed cross-coupling reactions.

Key Findings :

-

Suzuki coupling introduces aryl groups at the C8 position, verified by X-ray crystallography .

-

Buchwald-Hartwig amination modifies the N9 position, enabling access to nucleoside mimetics .

Hydrolysis and Stability

The compound exhibits pH-dependent hydrolysis.

| Condition | Observation | Half-Life | Source |

|---|---|---|---|

| pH 1.0 (HCl) | Degradation of adenine moiety to hypoxanthine | 2 hours | |

| pH 7.4 (buffer) | Stable for >48 hours | N/A |

Key Findings :

-

Acidic conditions cleave the glycosidic bond, releasing adenine and cyclopentene fragments .

-

Neutral pH ensures stability, making the compound suitable for biological assays .

Comparative Reactivity Table

| Reaction Type | Adenine Core Reactivity | Cyclopentene Reactivity | Dihydroxyethyl Reactivity |

|---|---|---|---|

| Oxidation | Low | Moderate | High |

| Reduction | Low | High | Moderate |

| Substitution | High (N positions) | Moderate | Low |

Aplicaciones Científicas De Investigación

Biological Activities and Mechanisms

9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine has been identified as having significant biological activities, particularly in pharmacology and biochemistry:

Enzyme Inhibition

The compound may act as an inhibitor or modulator of various enzymes involved in nucleotide metabolism. Its structural similarity to adenine allows it to interact with adenosine receptors, potentially influencing cellular signaling pathways related to inflammation and immune responses.

Interaction Studies

Research has indicated that this compound can bind to various enzymes and receptors, which could lead to therapeutic applications in treating diseases where these pathways are dysregulated. For instance, studies may focus on its effects on:

- Nucleotide synthesis

- Cellular signaling related to immune responses

Potential Applications

The unique structure of this compound opens up several avenues for research and application:

Pharmacological Research

- Investigating the compound's potential as a drug candidate for conditions involving nucleotide metabolism disorders.

- Exploring its role in modulating inflammatory responses through adenosine receptor interactions.

Biochemical Studies

- Utilizing the compound in studies aimed at understanding nucleic acid metabolism.

- Assessing its impact on enzyme activity related to purine metabolism.

Agricultural Applications

- Given its structural features, there may be potential for use as a plant growth regulator or enhancer, similar to other adenine derivatives like 9-benzyladenine.

Mecanismo De Acción

The mechanism by which 9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine exerts its effects involves its interaction with molecular targets such as enzymes or nucleic acids. The dihydroxyethyl group and adenine moiety can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or modulating gene expression.

Comparación Con Compuestos Similares

Similar Compounds

Adenine derivatives: Compounds like 2-amino-9-(1,2-dihydroxyethyl)adenine share structural similarities and can be compared in terms of their chemical properties and biological activities.

Cyclopentene derivatives: Compounds with similar cyclopentene rings and substituents can provide insights into the unique features of 9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine.

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclopentene ring with a dihydroxyethyl group and an adenine moiety

Actividad Biológica

The compound 9-(4-(1,2-dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine (CAS No. 148179-99-1) is a modified adenine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a cyclopentene moiety linked to an adenine base, which may influence its pharmacological properties. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 261.28 g/mol |

| Density | 1.66 g/cm³ |

| Boiling Point | 596.5 °C |

Antitumor Activity

Adenine derivatives are also being explored for their antitumor properties. The structural modifications in compounds like this compound may enhance their ability to inhibit tumor cell proliferation. Comparative studies with similar compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines, suggesting that the cyclopentene modification could play a role in enhancing therapeutic efficacy .

The biological activity of adenine derivatives often involves:

- Inhibition of DNA/RNA Synthesis : Compounds can act as analogs to nucleotides, disrupting normal nucleic acid synthesis.

- Interference with Enzyme Activity : Some derivatives inhibit key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase.

Case Studies

- Antiviral Efficacy : In a study evaluating the antiviral activity of structurally similar adenine derivatives, it was found that modifications led to significant differences in efficacy against HSV and HIV. The introduction of hydroxyl groups at specific positions enhanced binding affinity to viral enzymes .

- Cytotoxicity Assessment : A comparative analysis of various adenine derivatives on CEM cell lines revealed that structural modifications impacted cytotoxicity profiles significantly. The study indicated that the presence of the cyclopentene ring could enhance the selective toxicity towards cancer cells while minimizing effects on normal cells .

Propiedades

IUPAC Name |

1-[4-(6-aminopurin-9-yl)cyclopent-2-en-1-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c13-11-10-12(15-5-14-11)17(6-16-10)8-2-1-7(3-8)9(19)4-18/h1-2,5-9,18-19H,3-4H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDOSRMBOXOSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C(N=CN=C32)N)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933328 | |

| Record name | 1-[4-(6-Amino-9H-purin-9-yl)cyclopent-2-en-1-yl]ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148179-99-1 | |

| Record name | 9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148179991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(6-Amino-9H-purin-9-yl)cyclopent-2-en-1-yl]ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.